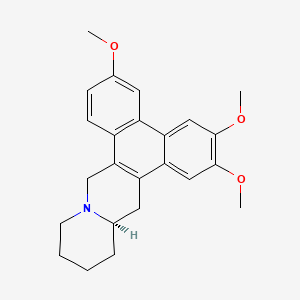

Cryptopleurine

概要

説明

クリプトプレリンは、イラクサ科の植物である Boehmeria pannosa の根から単離されたフェナントロキノリジジンアルカロイドです。強力な抗ウイルスおよび抗炎症特性で知られています。 クリプトプレリンは、炎症、免疫、および癌の進行を含む多くの生理学的プロセスに関与している核因子-κB (NF-κB) 経路を阻害することで、その抗癌活性の可能性について研究されています .

準備方法

合成経路と反応条件: クリプトプレリンの全合成は、市販の 2-ピリジンカルボキシアルデヒドと、メチルオイゲノールから得られたエポキシドを出発物質とする、いくつかのステップからなります。 この合成における鍵となる中間体は、C 環にさまざまな置換基を後段階で導入することを可能にする化合物です . クリプトプレリンのフェナントレン骨格は、鈴木・宮浦クロスカップリングに続いて環化反応を用いて構築することができます .

工業生産方法: クリプトプレリンの工業生産方法は、文献では十分に記述されていません。研究室で開発された合成経路は、反応条件を大規模操作に最適化すれば、工業生産にスケールアップできる可能性があります。

化学反応の分析

反応の種類: クリプトプレリンは、酸化、還元、置換反応など、さまざまな種類の化学反応を起こします。これらの反応は、化合物の生物活性を高めたり、異なる特性を持つアナログを作成するために、化合物を改変する上で不可欠です。

一般的な試薬と条件: クリプトプレリンの合成および改変に使用される一般的な試薬には、クロスカップリング反応用のパラジウム触媒、酸素官能基を導入するための酸化剤、水素化反応用の還元剤などがあります。 反応条件は通常、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気で行われます .

生成される主要な生成物: クリプトプレリンを含む反応から生成される主要な生成物は、そのアナログおよび誘導体です。これらの化合物は、多くの場合、母体化合物と比較して、強化または変更された生物活性を示します。 たとえば、クリプトプレリンアナログのキノリジジン部分の E 環の修飾は、さまざまなシグナル伝達経路に対する効力と選択的な阻害効果を変化させることが示されています .

科学研究への応用

クリプトプレリンは、化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。化学では、潜在的な治療用途を持つさまざまなアナログの合成のための足場として役立ちます。生物学および医学では、クリプトプレリンは、その抗癌、抗ウイルス、および抗炎症特性について研究されています。 NF-κB 経路を阻害することが示されており、細胞生存、増殖、浸潤、および血管新生に関与する遺伝子産物の抑制につながります . これは、異常な NF-κB 活性と関連する炎症性疾患および特定の癌の治療のための有望な候補となっています .

科学的研究の応用

Cryptopleurine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a scaffold for the synthesis of various analogs with potential therapeutic applications. In biology and medicine, this compound is studied for its anticancer, antiviral, and anti-inflammatory properties. It has been shown to inhibit the NF-κB pathway, leading to the suppression of gene products involved in cell survival, proliferation, invasion, and angiogenesis . This makes it a promising candidate for the treatment of inflammatory diseases and certain cancers associated with abnormal NF-κB activation .

作用機序

クリプトプレリンは、主に NF-κB シグナル伝達経路を阻害することによって効果を発揮します。IκB キナーゼ (IKK) の活性化を抑制し、NF-κB アルファ (IκBα) の阻害剤のリン酸化と分解を防ぎます。 この阻害は、NF-κB p65 サブユニットの核内移行と DNA 結合活性を阻害し、炎症、細胞生存、増殖、浸潤、および血管新生に関与する遺伝子産物のダウンレギュレーションにつながります . さらに、E 環の修飾を施したクリプトプレリンアナログは、異なる作用機序を示し、この化合物の潜在的な治療用途をさらに拡大しています .

類似化合物との比較

クリプトプレリンは、チロホリンやチロクレブリンなどの他のフェナントロキノリジジンアルカロイドと構造的および機能的に関連しています。 これらの化合物は、抗癌、抗炎症、抗ウイルス効果など、同様の生物活性を共有しています . クリプトプレリンは、NF-κB 経路の特異的な阻害においてユニークであり、これは関連する他のアルカロイドとは異なります。 クリプトプレリンアナログの E 環の構造修飾も、そのユニークな特性と作用機序に貢献しています .

類似化合物のリスト:- チロホリン

- チロクレブリン

- エメチン

- セファエリン

- アントフィン

クリプトプレリンとそのアナログは、その潜在的な治療用途と独自の作用機序により、現在も広範な研究の対象となっています。進行中の研究は、その生物活性をさらに解明し、さまざまな医療および産業用途における使用を最適化することを目的としています。

生物活性

Cryptopleurine is a phenanthroquinolizidine alkaloid primarily derived from the plant Boehmeria pannosa. It has garnered attention for its diverse biological activities, particularly its potential as an anticancer agent. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various cancer types, and relevant case studies.

This compound's primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial for regulating immune responses, inflammation, cell survival, and proliferation.

- Inhibition of NF-κB Activation : Research indicates that this compound suppresses TNF-α-induced NF-κB activation in a dose-dependent manner. It achieves this by inhibiting IκB kinase (IKK), which prevents the phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65 and decreased DNA-binding activity .

- Down-Regulation of Inflammatory Cytokines : The compound significantly lowers the expression of pro-inflammatory cytokines such as IL-6, IL-8, and IL-1β in cancer cells .

Efficacy Against Cancer

This compound has demonstrated significant anticancer activity across various cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| MDA-MB231 (Breast) | 30 | Inhibition of proliferation |

| Hep3B (Liver) | 30 | Induction of apoptosis |

| RAW264.7 (Macrophage) | 30 | Reduced inflammatory response |

Studies have shown that this compound can marginally suppress the proliferation of these tumor cell types at concentrations as low as 30 nM over three days .

Case Studies and Research Findings

- Antitumor Activity in Colorectal Cancer : A study on this compound analogs revealed significant tumor growth inhibition against HT-29 human colorectal adenocarcinoma. The analogs exhibited average IC50 values around 20 nM, demonstrating comparable potency to R-cryptopleurine while showing improved selectivity for cancer cell lines .

- Synthetic Derivatives : Ongoing research is focused on developing this compound derivatives with enhanced drug-like properties. These derivatives aim to improve efficacy while minimizing neurotoxicity associated with the parent compound .

- Inflammation and Cancer Link : this compound's ability to inhibit NF-κB not only highlights its anticancer properties but also suggests potential applications in treating inflammatory diseases linked to cancer progression .

特性

IUPAC Name |

(14aR)-2,3,6-trimethoxy-11,12,13,14,14a,15-hexahydro-9H-phenanthro[9,10-b]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO3/c1-26-16-7-8-17-19(11-16)21-13-24(28-3)23(27-2)12-20(21)18-10-15-6-4-5-9-25(15)14-22(17)18/h7-8,11-13,15H,4-6,9-10,14H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHYSOGXGSUUIJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CC4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCCN4C3)C5=CC(=C(C=C52)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3075414 | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-22-4 | |

| Record name | (14aR)-11,12,13,14,14a,15-Hexahydro-2,3,6-trimethoxy-9H-phenanthro[9,10-b]quinolizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cryptopleurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopleurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Dibenzo[f,h]pyrido[1,2-b]isoquinoline, 11,12,13,14,14a,15-hexahydro-2,3,6-trimethoxy-, (14aR)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3075414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CRYPTOPLEURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JZK58H75B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cryptopleurine primarily targets the 40S ribosomal subunit, specifically ribosomal protein S14/rp59 [, , , , , ]. This interaction inhibits the elongation phase of protein synthesis [, , , ]. Further research indicates that this compound also disrupts the NF-κB activation pathway by inhibiting IκB kinase (IKK) activation []. This prevents the phosphorylation and degradation of IκBα, blocking the nuclear translocation and DNA-binding activity of p65 []. Consequently, this compound downregulates the expression of gene products involved in inflammation, cell survival, proliferation, invasion, and angiogenesis [, , ].

A: this compound is a phenanthroquinolizidine alkaloid with the molecular formula C24H27O3N and a molecular weight of 377.47 g/mol [, ]. Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications focusing on its isolation, structural elucidation, and synthesis [, , , , , , , , ].

A: While specific information on material compatibility is limited in the provided research, this compound's stability under various conditions is a crucial aspect for its formulation and potential therapeutic applications [, ]. Studies focusing on optimizing formulation strategies to improve its stability, solubility, and bioavailability would be beneficial.

A: The provided research does not indicate any catalytic properties for this compound. Its primary mode of action revolves around inhibiting protein synthesis and interfering with signaling pathways [, , , , ].

A: Yes, computational chemistry has been employed to study this compound and its analogs. Specifically, studies have utilized calculated electronic circular dichroism spectra to establish the absolute configurations of this compound derivatives []. Further exploration of computational methods, such as molecular docking and QSAR modeling, could provide valuable insights into its interactions with biological targets and guide the development of novel analogs with improved pharmacological properties [, , ].

A: Structure-activity relationship (SAR) studies are crucial for understanding the influence of specific structural features on this compound's activity [, , , , ]. For example, modifications to the E ring of the quinolizidine moiety impact potency and selectivity towards different signaling pathways, such as NF-κB, AP-1, and CRE []. Additionally, researchers have synthesized various analogs, including thienoquinolizidine derivatives, (epi-)benzo analogs, and those with E-ring hydroxylations and expansions, to explore their antiproliferative activity and selectivity profiles [, , ].

A: Information regarding the stability and formulation of this compound is limited in the provided research [, ]. Further investigation into suitable formulations and strategies to improve its stability, solubility, and bioavailability is necessary for its potential therapeutic applications.

ANone: While the provided research does not explicitly detail SHE regulations for this compound, adherence to standard laboratory safety procedures and responsible handling practices for potent cytotoxic compounds are essential.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion (ADME) of this compound is limited in the provided research. Further studies are needed to establish its pharmacokinetic profile, which is crucial for understanding its in vivo behavior and optimizing its therapeutic potential.

A: Resistance to this compound in yeast is attributed to mutations in the CRY1 gene, which encodes ribosomal protein rp59 [, , , ]. Cross-resistance has been observed between this compound, emetine, tylocrebrine, and tubulosine, suggesting a common binding site on the ribosome [, , , ]. Notably, this compound-resistant mutants do not exhibit cross-resistance to other protein synthesis inhibitors like cycloheximide, trichodermin, anisomycin, pactamycin, and sparsomycin, indicating distinct mechanisms of action [].

A: this compound is known to be toxic, exhibiting potent cytotoxicity and even vesicant activity []. While specific toxicity data is limited in the provided research, its potent biological activity warrants careful handling and further investigation into its safety profile.

A: The research on this compound spans several decades, starting with its initial isolation and structural characterization []. Key milestones include the identification of its target as the ribosome and its mechanism of action as a protein synthesis inhibitor [, , , , ]. Subsequent research unveiled its interaction with the NF-κB pathway and its potential as an anticancer agent [, , , ]. More recently, synthetic efforts have focused on developing analogs with improved pharmacological profiles and exploring SAR [, , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。